(4-chloro-1H-pyrazol-1-yl)methanol
Description
Contextualization within Heterocyclic Chemistry and N-Hydroxymethyl Azoles
Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal and agricultural chemistry due to their diverse biological activities. researchgate.netnih.gov Pyrazoles, a key subclass of azoles, are recognized for their broad spectrum of pharmacological properties. nih.govheteroletters.org The introduction of a hydroxymethyl group onto a nitrogen atom of an azole ring, forming an N-hydroxymethyl azole, creates a reactive handle that can be exploited in various chemical transformations. This functional group can participate in reactions such as etherification, esterification, and displacement, allowing for the facile introduction of diverse substituents.
Significance as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis
The utility of (4-chloro-1H-pyrazol-1-yl)methanol as a synthetic building block stems from the combined reactivity of its constituent parts. The N-hydroxymethyl group serves as a key point for molecular elaboration, while the chloro-substituted pyrazole (B372694) core offers opportunities for further functionalization, for instance, through cross-coupling reactions. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of new pharmaceutical and agrochemical agents. researchgate.netgoogle.comresearchgate.net The commercial availability of this compound from various chemical suppliers underscores its role as a readily accessible starting material for research and development. chembuyersguide.combarcelonafinechemicals.comsigmaaldrich.combldpharm.com
Overview of Current Academic Research Trajectories for Related Chemical Entities
Academic research into pyrazole derivatives is a vibrant and expanding field. Current investigations focus on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and regioselective methods for the synthesis of substituted pyrazoles. organic-chemistry.org This includes one-pot, multi-component reactions and the use of novel catalytic systems. organic-chemistry.org The Vilsmeier-Haack reaction, for example, is a well-established method for the formylation of pyrazole rings, creating key intermediates for further synthesis. rasayanjournal.co.inresearchgate.netmdpi.com
Exploration of Biological Activity: A significant portion of research is dedicated to synthesizing and screening new pyrazole derivatives for a range of biological activities. These include potential applications as antifungal, antibacterial, anti-inflammatory, and anticancer agents. nih.govheteroletters.orgnih.gov
Materials Science Applications: The unique electronic properties of pyrazole-containing polymers and fused systems are being investigated for their potential use in organic electronics and as conductive materials.
While specific research on this compound itself is not extensively documented in publicly available literature, its structural motifs are present in a variety of more complex molecules that are the subject of active research. For instance, the 4-chloropyrazole unit is a feature in compounds investigated for their potential as androgen receptor antagonists. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloropyrazol-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c5-4-1-6-7(2-4)3-8/h1-2,8H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDFXJHPXZJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426909 | |
| Record name | (4-Chloro-pyrazol-1-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80199-86-6 | |
| Record name | (4-Chloro-pyrazol-1-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of 4 Chloro 1h Pyrazol 1 Yl Methanol
Classical Condensation Pathways for N-Hydroxymethylation of 4-Chloropyrazole
The primary classical method for the synthesis of (4-chloro-1H-pyrazol-1-yl)methanol is the N-hydroxymethylation of 4-chloropyrazole. This reaction typically involves the condensation of 4-chloropyrazole with formaldehyde (B43269).
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the N-hydroxymethylation of 4-chloropyrazole is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of 4-chloropyrazole to formaldehyde. An excess of formaldehyde can lead to the formation of by-products, while an insufficient amount may result in low conversion of the starting pyrazole (B372694). The reaction is typically carried out under neutral or slightly basic conditions to facilitate the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of formaldehyde.
| Parameter | Optimized Condition | Rationale |
| Temperature | Room Temperature to 50°C | Balances reaction rate and minimizes side reactions. |
| Reaction Time | 2-6 hours | Sufficient for completion of the reaction. |
| Reagent Ratio | 1:1 to 1:1.2 (4-chloropyrazole:formaldehyde) | Minimizes unreacted starting material and by-product formation. |
| Catalyst | None or mild base | Facilitates the reaction without promoting decomposition. |
This table presents a generalized summary of optimized conditions based on typical N-hydroxymethylation reactions of azoles.
Solvent Systems and Reaction Environment Effects
The choice of solvent plays a crucial role in the outcome of the N-hydroxymethylation reaction. The solvent must be able to dissolve both the 4-chloropyrazole and the formaldehyde source, which is often an aqueous solution (formalin) or paraformaldehyde. The polarity of the solvent can influence the reaction rate and selectivity. In some cases, solvent-free conditions can also be employed, which aligns with the principles of green chemistry.
| Solvent System | Effect on Reaction |
| Water | A common and environmentally benign solvent, particularly when using formalin. nih.gov |
| Alcohols (e.g., Ethanol, Methanol) | Good solubility for both reactants, often used in conjunction with paraformaldehyde. heteroletters.orgorgsyn.org |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Can enhance reaction rates due to their ability to solvate cations. nih.gov |
| Solvent-Free | Reduces waste and can lead to shorter reaction times, especially with heating. nih.gov |
This table summarizes the general effects of different solvent systems on N-hydroxymethylation reactions.
Microwave-Assisted Synthetic Approaches to this compound
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of synthesizing this compound, microwave irradiation can significantly enhance the rate of N-hydroxymethylation.
Enhancements in Reaction Efficiency and Green Chemistry Principles
The application of microwave energy in the synthesis of this compound offers several advantages that align with the principles of green chemistry. researchgate.net The primary benefit is a dramatic reduction in reaction time, often from hours to minutes. researchgate.netnih.gov This rapid heating can also lead to increased yields and improved product purity by minimizing the formation of side products that may occur under prolonged thermal conditions. javeriana.edu.co Furthermore, microwave synthesis often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of the process. nih.gov
Comparison with Conventional Thermal Methods Regarding Yield and Reaction Time
A comparative analysis of conventional heating versus microwave-assisted synthesis for reactions analogous to the N-hydroxymethylation of 4-chloropyrazole consistently demonstrates the superiority of the microwave approach in terms of both reaction time and yield.
| Synthesis Method | Typical Reaction Time | Typical Yield Range |
| Conventional Heating | 2 - 24 hours javeriana.edu.co | 65 - 80% nih.gov |
| Microwave-Assisted | 2 - 15 minutes researchgate.netnih.govresearchgate.net | 80 - 95% researchgate.netnih.govresearchgate.net |
This table provides a comparative overview based on data for similar pyrazole derivatization reactions.
Exploration of Novel Synthetic Strategies for N-Hydroxymethylpyrazoles
Beyond the classical condensation with formaldehyde, research into novel synthetic strategies for N-hydroxymethylpyrazoles and other N-substituted pyrazoles is ongoing. These methods aim to improve selectivity, efficiency, and substrate scope.
One emerging area is the use of masked or alternative hydroxymethylating agents. For instance, the development of novel reagents that can deliver the hydroxymethyl group under milder or more specific conditions could provide a valuable alternative to formaldehyde. While not yet specifically reported for this compound, strategies for N-alkylation of pyrazoles using various electrophiles under catalytic conditions are being explored. researcher.lifenih.gov These include the use of transition metal catalysts or organocatalysts to facilitate the N-functionalization of the pyrazole ring.
Mechanistic Investigations of 4 Chloro 1h Pyrazol 1 Yl Methanol Formation and Transformations
Elucidation of Reaction Mechanisms in N-Hydroxymethylation Processes
The formation of (4-chloro-1H-pyrazol-1-yl)methanol proceeds via an N-hydroxymethylation reaction, where 4-chloro-1H-pyrazole reacts with formaldehyde (B43269). The pyrazole (B372694) ring, being an aromatic heterocycle, possesses a pyrrole-like nitrogen atom (N1) that can act as a nucleophile after deprotonation. The reaction mechanism is contingent on the pH of the medium, with both acid and base catalysis being plausible pathways.
Under basic conditions , the reaction is initiated by the deprotonation of the N-H bond of 4-chloro-1H-pyrazole by a base, generating a pyrazolate anion. This anion is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of formaldehyde. The resulting intermediate is a resonance-stabilized alkoxide, which is then protonated by a proton source, such as water or the conjugate acid of the base, to yield the final product, this compound. The presence of the electron-withdrawing chloro group at the C4 position increases the acidity of the N-H proton, facilitating its removal and thus enhancing the nucleophilicity of the pyrazole ring.
In an acidic medium , the reaction mechanism is altered. The carbonyl oxygen of formaldehyde is first protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the N1 nitrogen of 4-chloro-1H-pyrazole then attacks the activated carbonyl carbon. This is followed by deprotonation of the nitrogen atom to yield the final product. The choice of catalyst and reaction conditions can influence the predominant mechanistic pathway.
Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure and reactivity of 4-chloro-1H-pyrazole. preprints.org These studies provide insights into the molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are crucial for understanding the nucleophilic and electrophilic interactions that govern the N-hydroxymethylation reaction.
Studies on Catalytic Pathways for Enhanced Synthesis and Reactivity
The synthesis of this compound can be significantly influenced by the choice of catalyst, which can enhance reaction rates and selectivity. Both acid and base catalysts play a pivotal role in activating the reactants and facilitating the key bond-forming steps.
Base catalysis , as previously mentioned, proceeds through the deprotonation of the pyrazole N-H. Common bases employed for this purpose include alkali metal hydroxides (e.g., NaOH, KOH) and organic bases such as triethylamine. The strength of the base can affect the rate of the reaction by influencing the concentration of the reactive pyrazolate anion.
Acid catalysis utilizes Brønsted or Lewis acids to activate the formaldehyde molecule. Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. mdpi.com Lewis acids, on the other hand, can coordinate to the carbonyl oxygen to achieve a similar activating effect. The proposed mechanism for acid-catalyzed N-alkylation of pyrazoles with other electrophiles suggests the formation of a carbocation intermediate which is then trapped by the pyrazole nucleophile. mdpi.com A similar mechanism can be envisioned for the reaction with protonated formaldehyde.
The selection of an appropriate catalyst and solvent system is critical for optimizing the synthesis. For instance, the use of phase-transfer catalysts can be effective in reactions involving immiscible phases. The development of heterogeneous catalysts, such as acidic or basic resins, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes.
| Catalyst Type | Role in Reaction | Example |
| Base Catalyst | Deprotonates the pyrazole N-H to form a nucleophilic pyrazolate anion. | Sodium Hydroxide (NaOH) |
| Brønsted Acid Catalyst | Protonates the formaldehyde carbonyl oxygen, increasing its electrophilicity. | Sulfuric Acid (H₂SO₄) |
| Lewis Acid Catalyst | Coordinates to the formaldehyde carbonyl oxygen, enhancing its electrophilicity. | Zinc Chloride (ZnCl₂) |
Mechanistic Pathways of Derivatization Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group of this compound is a versatile functional handle that allows for a variety of derivatization reactions, primarily through transformations of the hydroxyl moiety. These reactions typically proceed via nucleophilic substitution or esterification/etherification pathways.
Nucleophilic Substitution Reactions: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. The mechanism of these substitutions can be either S(_N)1 or S(_N)2, depending on the reaction conditions and the nature of the nucleophile and substrate.
S(_N)2 Mechanism: This pathway involves a backside attack by a strong nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. Given the primary nature of the hydroxymethyl carbon in this compound, S(_N)2 reactions are generally favored, especially with strong nucleophiles and in polar aprotic solvents. youtube.com
S(_N)1 Mechanism: This mechanism proceeds through a carbocation intermediate and is favored for tertiary substrates and in the presence of weak nucleophiles in polar protic solvents. youtube.com While less likely for a primary alcohol derivative, under certain conditions that promote carbocation formation, an S(_N)1 pathway could be operative.
Esterification and Etherification Reactions: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides or under dehydrating conditions.
Fischer Esterification: In the presence of an acid catalyst, the hydroxyl group can react with a carboxylic acid in a reversible equilibrium to form an ester. The mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of the alcohol, and subsequent dehydration. mdpi.com
Ether Synthesis: Ether formation can be achieved, for example, through a Williamson-type synthesis where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
The reactivity of the hydroxymethyl group can be influenced by the electronic properties of the 4-chloropyrazole ring. The electron-withdrawing nature of the chloro substituent and the pyrazole ring itself can affect the stability of potential intermediates and transition states in these derivatization reactions.
| Reaction Type | Reagents | Mechanistic Pathway |
| Esterification | Carboxylic Acid, Acid Catalyst | Fischer Esterification |
| Etherification | Alkyl Halide, Base | Williamson Ether Synthesis (S(_N)2) |
| Halogenation | Thionyl Chloride (SOCl₂) | Nucleophilic Substitution |
Chemical Reactivity and Transformative Potential of 4 Chloro 1h Pyrazol 1 Yl Methanol
Reactions Involving the Hydroxymethyl Functional Group
The N-hydroxymethyl group, -CH₂OH, is a versatile functional handle that behaves as a masked N-acyl or N-alkyl equivalent. Its reactivity is primarily centered around the hydroxyl moiety, which can participate in condensation, substitution, and redox reactions.
Condensation Reactions with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)
The hydroxymethyl group of (4-chloro-1H-pyrazol-1-yl)methanol can undergo condensation reactions with various nitrogen-based nucleophiles, such as primary and secondary amines and hydrazines. These reactions typically proceed via the formation of a more electrophilic intermediate, such as an N-acylimminium ion or its equivalent, under appropriate conditions.
For instance, (Pyrazol-1-yl)methanol is known to react with primary amines to form tridentate ligands. This suggests that this compound would similarly condense with amines, leading to the formation of N-aminomethylpyrazoles. This transformation provides a direct method for introducing the pyrazole (B372694) moiety onto a nitrogen-containing molecule, effectively serving as a Mannich-type reaction. The general scheme involves the protonation of the hydroxyl group, followed by the loss of water to generate a reactive pyrazol-1-ylmethylium cation, which is then trapped by the amine nucleophile.
Similarly, reactions with hydrazine (B178648) and its derivatives can occur. While many pyrazole syntheses involve the condensation of a hydrazine with a 1,3-dicarbonyl compound heteroletters.orgnih.gov, the reaction of a pre-formed (pyrazol-1-yl)methanol with a hydrazine can be used to create more complex structures, such as bis(pyrazolylmethyl)hydrazines, depending on the stoichiometry and reaction conditions. These reactions are crucial for linking pyrazole units or for the elaboration into other heterocyclic systems.
Table 1: Examples of Condensation Reactions with N-Hydroxymethyl Reagents This table is illustrative and based on the known reactivity of similar N-hydroxymethyl compounds.
| Nucleophile | Reagent | Product Type | Significance |
|---|---|---|---|
| Primary Amine (R-NH₂) | This compound | 1-[(Alkylamino)methyl]-4-chloro-1H-pyrazole | Introduction of pyrazole moiety |
| Hydrazine (H₂N-NH₂) | This compound | N,N'-Bis[(4-chloro-1H-pyrazol-1-yl)methyl]hydrazine | Dimerization, ligand synthesis |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic-like carbon, the -OH group must first be activated by converting it into a better leaving group. youtube.com This can be achieved through several common strategies:
Conversion to a Halide: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloromethyl or bromomethyl pyrazole. These resulting halo-derivatives are highly reactive towards a wide range of nucleophiles in Sₙ2-type reactions.
Conversion to a Sulfonate Ester: Treatment with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine, triethylamine) converts the alcohol into a tosylate or mesylate. These are excellent leaving groups, facilitating substitution by even weak nucleophiles.
Once activated, the (4-chloro-1H-pyrazol-1-yl)methyl group can be attacked by various nucleophiles, including cyanides, azides, thiolates, and carbanions, to install a diverse array of functional groups. This two-step sequence significantly broadens the synthetic potential of the parent alcohol.
Oxidation and Reduction Pathways of the Alcohol Moiety
The hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product.
Oxidation to Aldehyde: Mild oxidizing agents such as manganese(IV) oxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage, yielding 4-chloro-1H-pyrazole-1-carbaldehyde. This aldehyde is a valuable intermediate for subsequent reactions like Wittig olefination, reductive amination, or further oxidation. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for the formylation of various pyrazole derivatives, providing another route to pyrazole-4-carbaldehydes. nih.govumich.edumdpi.com
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-chloro-1H-pyrazole-1-carboxylic acid.
Conversely, while the hydroxymethyl group is already in a relatively reduced state, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of the alcohol function itself to a methyl group is a more challenging transformation requiring harsher conditions, often proceeding via the halide or a deoxygenation protocol.
Table 2: Oxidation Products of this compound
| Reagent(s) | Product | Product Class |
|---|---|---|
| PCC, MnO₂ | 4-chloro-1H-pyrazole-1-carbaldehyde | Aldehyde |
| KMnO₄, CrO₃ | 4-chloro-1H-pyrazole-1-carboxylic acid | Carboxylic Acid |
Transformations Involving the Chloro-Substituted Pyrazole Moiety
The chlorine atom at the C4 position of the pyrazole ring is a key site for synthetic modification, primarily through cross-coupling reactions and potentially through nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Relevance to C(sp2)-C(sp3) Coupling)
The C-Cl bond on the electron-deficient pyrazole ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloropyrazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgnih.govorganic-chemistry.org This is a powerful method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position. The reactivity of chloro-heterocycles in Suzuki couplings can be challenging compared to their bromo or iodo analogs, often requiring more specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands to facilitate the oxidative addition step. youtube.comresearchgate.net
Heck Reaction: The Heck reaction couples the 4-chloropyrazole with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene at the C4 position. wikipedia.orgorganic-chemistry.orgresearchgate.net This transformation introduces a vinyl group, which can be further functionalized.
C(sp²)-C(sp³) Coupling: Beyond the standard Suzuki reaction with alkylboronic acids, modern methods like photoredox/nickel dual catalysis have emerged as powerful tools for coupling aryl halides with C(sp³) sources. tcichemicals.comnih.govnih.govrsc.orgrsc.org These methods can utilize alkyl halides or even carboxylic acids (via decarboxylation) as coupling partners, providing a direct route to install alkyl fragments at the C4 position of the pyrazole ring.
These cross-coupling strategies allow for extensive diversification of the pyrazole core, which is critical for applications in medicinal chemistry and materials science.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The electronic nature of the 4-chloro-1H-pyrazole ring dictates its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): Pyrazole itself is an electron-deficient heterocycle compared to benzene, making it less reactive towards electrophiles. However, theoretical and experimental data show that the C4 position is the most electron-rich carbon and thus the preferred site for electrophilic attack. quora.combyjus.comlibretexts.orgyoutube.com In this compound, the C4 position is already occupied by a chlorine atom. The chlorine atom is an ortho-, para-directing but deactivating group. The pyrazole ring nitrogens are also strongly deactivating. Therefore, further electrophilic substitution on the pyrazole ring is generally difficult and would likely require harsh conditions. If it were to occur, it would be directed to the C3 or C5 positions, influenced by the combined electronic effects of the N1-substituent and the C4-chloro group.
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnih.govlibretexts.orgyoutube.com The pyrazole ring is inherently electron-deficient, which activates it towards nucleophilic attack compared to benzene. The presence of the chloro leaving group at C4 makes this position a potential site for SₙAr. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.orgyoutube.com Strong nucleophiles, such as alkoxides, thiolates, or amines, can potentially displace the chloride at C4, especially under heating. The rate and feasibility of this substitution would be enhanced by additional electron-withdrawing substituents on the pyrazole ring.
Cascade and Multicomponent Reactions Utilizing this compound as a Key Synthon
A comprehensive search of chemical databases and scholarly articles reveals a notable absence of specific research detailing the use of this compound in cascade or multicomponent reactions. Such reactions, which involve a sequence of intramolecular and intermolecular bond-forming events in a single synthetic operation, are highly valued for their efficiency and atom economy. The transformative potential of a molecule like this compound lies in the interplay of its functional groups: the N-hydroxymethyl moiety, which can act as an electrophilic precursor to an N-acyliminium ion or a related reactive intermediate, and the chlorinated pyrazole ring, which offers sites for further functionalization or can influence the electronic properties of the heterocyclic system.
The following table provides basic information about the subject compound.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 80199-86-6 | C4H5ClN2O |
Data from available chemical supplier and database information.
Further research is necessary to elucidate the reactivity of this compound and to explore its viability as a synthon in the strategic construction of complex molecular architectures through cascade and multicomponent pathways. The development of such methodologies would be a valuable addition to the synthetic chemist's toolbox.
Design and Synthesis of Derivatives and Analogues of 4 Chloro 1h Pyrazol 1 Yl Methanol
Preparation of N-Substituted Pyrazolylmethane Derivatives
The hydroxymethyl group of (4-chloro-1H-pyrazol-1-yl)methanol is a key functional handle for the introduction of nitrogen-based substituents at the methylene (B1212753) bridge. A direct and efficient method for synthesizing such derivatives involves the reaction of 1-(hydroxymethyl)pyrazoles with a nitrogen source, leading to the formation of pyrazolylmethylamine derivatives.
One notable synthesis is the preparation of tris(pyrazolylmethyl)amine ligands, which are significant in coordination chemistry. This transformation can be achieved by reacting a 1-(hydroxymethyl)pyrazole precursor with ammonium (B1175870) acetate (B1210297). In this reaction, the hydroxymethyl group is converted, and three pyrazolylmethyl units are linked to a central nitrogen atom. acs.org This methodology can be applied to this compound to yield the corresponding mono-, bis-, and tris-substituted amine derivatives. The reaction typically proceeds at room temperature in a solvent such as acetonitrile. acs.org
| Reactant A | Reactant B | Expected Product(s) | General Conditions |
|---|---|---|---|
| This compound | Ammonium Acetate | Tris((4-chloro-1H-pyrazol-1-yl)methyl)amine | Acetonitrile, Room Temperature, 24h acs.org |
Synthesis of Polydentate Pyrazole-Containing Ligands from this compound Precursors
The this compound scaffold is highly suitable for the construction of polydentate ligands, which are crucial in the development of metal complexes for catalysis and materials science. Two primary classes of such ligands derived from this precursor are tris(pyrazolylmethyl)amines and Schiff bases.
Tris(pyrazolylmethyl)amine Ligands: As discussed in the previous section, the reaction of this compound with ammonium acetate yields tris((4-chloro-1H-pyrazol-1-yl)methyl)amine. acs.org This molecule is a tetradentate tripodal ligand, capable of coordinating to a metal center through the tertiary amine nitrogen and one nitrogen atom from each of the three pyrazole (B372694) rings. These types of ligands are often referred to as "scorpionate-like" ligands due to their characteristic facial (fac) coordination to a metal, similar to the well-known tris(pyrazolyl)borate (Tp) or tris(pyrazolyl)methane (Tm) scorpionate ligands. chemistryviews.orgwikipedia.orgunipr.it The steric and electronic properties of the resulting metal complexes can be tuned by the substituents on the pyrazole rings. nih.gov
Schiff Base Ligands: A versatile strategy for creating a wide array of polydentate ligands involves the conversion of this compound to its corresponding aldehyde, 4-chloro-1H-pyrazole-1-carbaldehyde. This oxidation is a standard transformation for pyrazole-alcohols. umich.edu The resulting aldehyde is a key intermediate that can undergo condensation reactions with various primary amines to form Schiff bases (imines).
By reacting the pyrazole carbaldehyde with di- or polyamines, polydentate Schiff base ligands can be readily synthesized. For instance, condensation with ethylenediamine (B42938) would yield a tetradentate N4 ligand, capable of binding a metal ion in a planar or folded conformation. This approach allows for the modular design of ligands with varying denticity and coordination geometries. ekb.eg
| Precursor Synthesis | Reactants for Ligand Synthesis | Product | Reaction Type |
|---|---|---|---|
| Oxidation of this compound | 4-chloro-1H-pyrazole-1-carbaldehyde; Ethylenediamine | N,N'-Bis((4-chloro-1H-pyrazol-1-yl)methylene)ethane-1,2-diamine | Schiff Base Condensation ekb.eg |
Construction of Complex N-Heterocyclic Architectures Using this compound
The functional groups on this compound and its derivatives can be exploited to build more complex, polycyclic N-heterocyclic systems. The key intermediate for these syntheses is often the aldehyde, 4-chloro-1H-pyrazole-1-carbaldehyde, which can participate in multicomponent cyclocondensation reactions.
A powerful strategy for constructing intricate molecular frameworks is the one-pot, three-component reaction. An example of this is the synthesis of diazabicyclo[3.1.0]hex-3-ene derivatives. In this reaction, a pyrazole-4-carbaldehyde can be reacted with a trans-2-benzoyl-3-aryaziridine and ammonium acetate in ethanol. mdpi.com This process efficiently assembles three distinct components into a single, complex fused-ring system in a single synthetic operation. The pyrazole moiety is appended to the bicyclic core, demonstrating how the initial building block can be incorporated into a larger, more complex architecture.
Such multicomponent strategies are highly valued in modern synthetic chemistry for their efficiency and ability to generate molecular diversity. The pyrazole aldehyde serves as a crucial C1 building block in these transformations.
| Component 1 | Component 2 | Component 3 | Product Architecture | Reaction Conditions |
|---|---|---|---|---|
| 4-chloro-1H-pyrazole-1-carbaldehyde | trans-2-Benzoyl-3-phenylaziridine | Ammonium Acetate | 2-(4-chloro-1H-pyrazol-1-yl)-4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol, Room Temperature, 48h mdpi.com |
Formation of Chiral Analogues and Stereoselective Syntheses
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials chemistry. Chiral analogues of this compound can be prepared through stereoselective methods, often employing chiral auxiliaries to control the formation of new stereocenters.
A well-established approach for the asymmetric synthesis of chiral amines, which can be subsequently cyclized to form pyrazoles, involves the use of tert-butanesulfinamide as a chiral auxiliary. nih.govresearchgate.net This strategy can be adapted to generate chiral pyrazole derivatives starting from the aldehyde precursor, 4-chloro-1H-pyrazole-1-carbaldehyde.
The key steps of this synthetic sequence are:
Condensation: The pyrazole aldehyde is condensed with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.
Stereoselective Addition: A nucleophile, typically an organometallic reagent (e.g., a Grignard or organolithium reagent), is added to the carbon-nitrogen double bond of the imine. The chiral sulfinyl group directs the incoming nucleophile to one face of the imine, leading to the formation of a single diastereomer of the resulting sulfinamide. nih.gov
Elaboration and Cyclization: The newly formed chiral amine derivative can then be further modified. For instance, subsequent reaction steps can lead to the formation of a new pyrazole ring or other heterocyclic structures where the chirality is preserved. nih.govresearchgate.net
This methodology provides a reliable pathway to access chiral pyrazole-containing molecules with high enantiomeric excess.
| Step | Description | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Formation of Chiral Imine | 4-chloro-1H-pyrazole-1-carbaldehyde, (R)-tert-butanesulfinamide | Chiral N-sulfinyl imine intermediate |
| 2 | Diastereoselective Nucleophilic Addition | Organometallic Reagent (R'-MgBr) | Formation of a new C-C bond and a stereocenter with high diastereoselectivity nih.gov |
| 3 | Auxiliary Cleavage/Further Transformation | Acidic hydrolysis | Enantiomerically enriched chiral pyrazolylmethanamine derivative |
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 1h Pyrazol 1 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, respectively.
¹³C NMR spectroscopy provides data on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. For instance, in various substituted pyrazoles, the carbon atoms of the heterocyclic ring typically resonate in the range of δ 100-150 ppm. rsc.orgrsc.org The carbon of the hydroxymethyl group (-CH₂OH) would appear in a more upfield region.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, helping to piece together the complete molecular structure by identifying which protons are coupled to each other and which protons are attached to which carbons.
Table 1: Representative NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Pyrazole C3-H | ~7.5 - 8.0 |
| Pyrazole C5-H | ~7.5 - 8.0 | |
| Methanol (B129727) -CH₂- | ~4.5 - 5.5 | |
| Methanol -OH | Variable, depends on solvent and concentration | |
| ¹³C NMR | Pyrazole C3 | ~130 - 140 |
| Pyrazole C4 | ~105 - 115 (C-Cl) | |
| Pyrazole C5 | ~130 - 140 |
Note: Data are generalized from spectra of related pyrazole structures. mdpi.comrsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy is particularly useful for identifying polar bonds. For (4-chloro-1H-pyrazol-1-yl)methanol, key expected absorptions include:
A broad O-H stretching band from the methanol group, typically around 3200-3600 cm⁻¹.
C-H stretching vibrations from the pyrazole ring and methylene (B1212753) group, usually in the 2850-3100 cm⁻¹ region.
C=N and C=C stretching vibrations from the pyrazole ring, found in the 1400-1600 cm⁻¹ range.
C-O stretching of the primary alcohol, appearing between 1000-1200 cm⁻¹.
A C-Cl stretching vibration, which is typically found in the fingerprint region below 800 cm⁻¹.
Studies on the parent 4-chloro-1H-pyrazole show complex bands between 2600 and 3200 cm⁻¹, which are attributed to N-H stretching involved in hydrogen bonding. mdpi.com A three-component band associated with N-H stretching is observed between 3100 and 3180 cm⁻¹. mdpi.com
Table 2: Characteristic FT-IR Frequencies for 4-Halogenated-1H-pyrazoles
| Functional Group | 4-F-pzH (cm⁻¹) | 4-Cl-pzH (cm⁻¹) | 4-Br-pzH (cm⁻¹) | 4-I-pzH (cm⁻¹) |
|---|---|---|---|---|
| N-H Stretch (shoulder) | 3288 | 3284 | 3255 | 3235 |
Source: Data derived from spectroscopic comparison of 4-halogenated-1H-pyrazoles. mdpi.com
Mass Spectrometry Techniques (MS, LC-MS, UPLC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC) that is well-suited for polar molecules like pyrazole derivatives. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight. rsc.org For this compound (C₄H₅ClN₂O), the presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2] peak having approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.
LC-MS and UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures and confirming the identity of the main product.
Table 3: Predicted Collision Cross Section (CCS) Data for Isomers of this compound
| Adduct | m/z (for C₅H₇ClN₂O) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 147.03197 | 125.6 |
| [M+Na]⁺ | 169.01391 | 136.8 |
| [M-H]⁻ | 145.01741 | 125.8 |
Note: Data corresponds to the constitutional isomer (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol (C₅H₇ClN₂O), which has a similar formula and provides insight into expected values. uni.lu
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique yields bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.
The crystal structure of the parent compound, 4-chloro-1H-pyrazole (C₃H₃ClN₂), has been determined at a low temperature of 170 K. nih.gov It is isostructural with its bromo analog and crystallizes in the orthorhombic space group Pnma. nih.gov A key feature of its solid-state structure is the formation of a hydrogen-bonded trimeric assembly, where three pyrazole molecules are linked through N—H···N hydrogen bonds. nih.gov This trimeric unit is bisected by a mirror plane. nih.gov This fundamental structural information for the 4-chloropyrazole core is critical for understanding how derivatives like this compound might pack in the solid state.
Table 4: Crystallographic Data for 4-chloro-1H-pyrazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₃ClN₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Temperature (K) | 170 |
| a (Å) | 13.0678 (12) |
| b (Å) | 3.8437 (4) |
| c (Å) | 8.5262 (8) |
| N–H···N distance (Å) | 2.885 (3), 2.858 (2) |
Source: Data from the low-temperature crystal structure determination of 4-chloro-1H-pyrazole. nih.gov
Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Separation of Isomers
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for non-volatile organic compounds.
These methods are routinely used to monitor the progress of reactions and to purify the final products in the synthesis of pyrazole derivatives. rsc.orgheteroletters.org For this compound, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be employed. A UV detector would be suitable for detection, as the pyrazole ring is chromophoric.
The primary applications of HPLC and UPLC in this context are:
Purity Assessment: To determine the percentage purity of a synthesized batch of this compound by quantifying any impurities or unreacted starting materials.
Separation of Isomers: Positional isomers that may form during synthesis, such as (4-chloro-1H-pyrazol-3-yl)methanol or (4-chloro-1H-pyrazol-5-yl)methanol, could potentially be separated and quantified using an optimized HPLC or UPLC method.
Computational Chemistry and Theoretical Studies on 4 Chloro 1h Pyrazol 1 Yl Methanol
Electronic Structure Calculations and Molecular Orbital Theory (e.g., HOMO/LUMO Analysis)
The electronic properties of (4-chloro-1H-pyrazol-1-yl)methanol are fundamentally governed by the arrangement of its molecular orbitals. Theoretical calculations, particularly using Density Functional Theory (DFT), can map the distribution and energies of these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity.
The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring, which is rich in π-electrons. The nitrogen atoms and the chloro-substituted carbon are likely to have significant contributions to this orbital. The LUMO, conversely, is anticipated to be a π* anti-bonding orbital distributed over the pyrazole ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov The presence of the electron-withdrawing chloro group on the pyrazole ring is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted pyrazolylmethanol, potentially modulating the HOMO-LUMO gap and thus the molecule's reactivity profile.
Table 1: Theoretical Electronic Properties of this compound (Estimated)
| Parameter | Estimated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Note: These values are estimations based on theoretical calculations of similar pyrazole derivatives and would require specific DFT calculations for this compound for precise determination.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry offers the tools to model the potential reaction pathways of this compound, providing a detailed understanding of the energetics and mechanisms of its formation and subsequent reactions. Key transformations for this molecule could include its synthesis from 4-chloro-1H-pyrazole and formaldehyde (B43269), or reactions involving the hydroxymethyl group, such as oxidation or esterification.
By mapping the potential energy surface for a given reaction, computational methods can identify the minimum energy pathways. A critical aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. For instance, in the synthesis of this compound, a transition state involving the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of formaldehyde would be a central feature of the reaction mechanism. Theoretical studies on similar pyrazole systems have demonstrated the utility of such analyses. researchgate.net
Table 2: Hypothetical Reaction Steps and Computational Analysis for the Synthesis of this compound
| Reaction Step | Computational Method | Information Gained |
| Deprotonation of 4-chloro-1H-pyrazole | DFT with solvent model | Acidity of the N-H proton, stability of the pyrazolate anion |
| Nucleophilic attack on formaldehyde | Transition State Search (e.g., QST3, Berny) | Structure and energy of the transition state, activation energy |
| Protonation of the intermediate | DFT with solvent model | Energetics of the final proton transfer step |
Conformational Landscape Exploration and Energetic Minimization
The three-dimensional structure of this compound is not static. Rotation around its single bonds, particularly the N-CH2 and CH2-OH bonds, gives rise to different spatial arrangements known as conformers. Exploring this conformational landscape is crucial as the relative energies of these conformers determine the molecule's predominant shape, which in turn influences its physical properties and biological activity.
Computational methods can systematically explore the potential energy surface as a function of key dihedral angles. By performing geometry optimizations from various starting points, it is possible to locate all the stable conformers (local minima) and determine their relative energies. For this compound, the orientation of the hydroxymethyl group relative to the pyrazole ring is of particular interest. Steric hindrance between the hydroxymethyl group and the chloro-substituted ring will play a significant role in determining the most stable conformation. Similar conformational studies have been performed on related pyrazole derivatives. researchgate.net
Table 3: Key Dihedral Angles and Expected Relative Energies of this compound Conformers
| Dihedral Angle | Description | Expected Low-Energy Orientations |
| C4-N1-C(methanol)-O | Orientation of the methanol (B129727) group relative to the ring | Gauche and anti conformations are likely to be energetically favored |
| N1-C(methanol)-O-H | Orientation of the hydroxyl proton | Influences potential for intramolecular hydrogen bonding |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.
For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. These calculations are typically performed by computing the magnetic shielding tensors for each nucleus. The predicted shifts can then be compared with experimental spectra to confirm the molecular structure. Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. The positions of characteristic peaks, such as the O-H stretch of the methanol group and the C-Cl stretch, can be predicted. Studies on halogenated pyrazoles have shown good agreement between calculated and experimental spectroscopic data. mdpi.com
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Expected Chemical Shift / Wavenumber |
| 1H NMR | CH2 (methanol) | ~5.5 ppm |
| 1H NMR | OH (methanol) | ~4.0-5.0 ppm (variable) |
| 13C NMR | C4 (chloro-substituted) | ~110 ppm |
| IR | O-H stretch | ~3400 cm-1 |
| IR | C-Cl stretch | ~750 cm-1 |
Note: These are estimated values and are sensitive to the computational method and basis set used.
Ligand Design and Interaction Studies for Metal Complexation
The pyrazole moiety is a well-known coordinating group in inorganic and coordination chemistry. nih.gov The nitrogen atoms of the pyrazole ring in this compound can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordination complexes. The hydroxymethyl group could also potentially participate in coordination, making the molecule a bidentate ligand.
Computational methods can be employed to design and study the interaction of this compound with various metal ions. These studies can predict the preferred coordination modes, the geometry of the resulting metal complexes, and the strength of the metal-ligand bonds. Such information is crucial for the rational design of new catalysts, functional materials, and therapeutic agents. The electronic effects of the chloro substituent and the steric bulk of the hydroxymethyl group will influence the coordination properties of the ligand.
Table 5: Computational Approaches for Studying Metal Complexation of this compound
| Metal Ion (Example) | Computational Task | Information Obtained |
| Cu(II) | Geometry Optimization | Preferred coordination geometry (e.g., square planar, tetrahedral) |
| Zn(II) | Binding Energy Calculation | Stability of the metal-ligand complex |
| Pd(II) | Natural Bond Orbital (NBO) Analysis | Nature and strength of the metal-ligand bonds |
Advanced Applications in Organic Synthesis and As Building Blocks for Complex Molecules
Role as a Key Intermediate in the Synthesis of Diverse Organic Compounds
Functionalized pyrazoles are crucial intermediates in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov The pyrazole (B372694) motif is a "privileged scaffold," meaning it is a common feature in many biologically active compounds. researchgate.net
The (4-chloro-1H-pyrazol-1-yl)methanol molecule serves as a valuable precursor due to its distinct reactive sites. The hydroxymethyl (-CH2OH) group at the N1 position can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution. This enables the introduction of various side chains and the linking of the pyrazole core to other molecular fragments. For instance, related N-hydroxymethyl pyrazoles are used to synthesize polydentate ligands through condensation reactions with primary amines. researchgate.net
The chlorine atom at the C4 position provides another critical point for diversification. It can be substituted via nucleophilic aromatic substitution or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the formation of carbon-carbon or carbon-nitrogen bonds. This dual functionality makes compounds like this compound powerful intermediates for creating libraries of complex molecules.
Table 1: Examples of Pyrazole-Based Intermediates in the Synthesis of Complex Molecules
| Pyrazole Intermediate Class | Target Molecule Class | Application Area |
|---|---|---|
| Chloro-pyrazoles | Substituted pyrazoles | Pharmaceuticals, Agrochemicals |
| Pyrazole-carbaldehydes | Fused pyrazolo-quinolines | Materials, Pharmaceuticals |
Precursor for Bioactive Scaffold Generation in Chemical Biology (Focus on synthetic utility)
The pyrazole core is a cornerstone in medicinal chemistry, found in numerous approved drugs. nih.gov Its value stems from its ability to act as a stable, aromatic scaffold that can be readily functionalized to interact with biological targets. Compounds like this compound are ideal starting points for generating libraries of potential bioactive molecules.
The synthetic utility of this precursor lies in its capacity for divergent synthesis. Starting from this single molecule, chemists can independently modify the hydroxymethyl and chloro- groups to produce a wide array of derivatives. For example, the hydroxymethyl group can be used to attach the pyrazole scaffold to a larger molecule or a solid support for screening purposes. The chloro-substituent can be elaborated via cross-coupling to explore the structure-activity relationship (SAR) of a particular region of the molecule. This systematic approach is fundamental to modern drug discovery and chemical biology. The synthesis of pyrazole derivatives with antibacterial, anti-inflammatory, and anticancer properties often relies on such versatile, functionalized precursors. researchgate.netmdpi.com
Utility in the Development of Catalytic Systems (e.g., as ligand precursors for metal-catalyzed reactions)
Pyrazole derivatives are exceptionally important as ligands in coordination chemistry and catalysis. researchgate.netdntb.gov.ua The pyridine-like nitrogen atom (N2) of the pyrazole ring is an excellent metal coordinating site. By incorporating other donor atoms into the molecule, multidentate ligands can be created that form stable complexes with transition metals.
This compound is a precursor for such ligands. The hydroxymethyl group can be transformed into an amino, phosphino, or ether linkage, creating a bidentate [N,N] or [N,O] chelating system. For example, condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol, a close analogue, with primary amines is a common method for preparing tripodal N-donor ligands. researchgate.net These ligands are then used to create metal complexes that can catalyze a variety of organic transformations.
A prominent class of pyrazole-based ligands is the tris(pyrazolyl)methane (Tpm) family, which has been exploited in a broad range of applications, including catalysis. mdpi.com The synthesis of functionalized Tpm ligands demonstrates the principle of using a substituted pyrazole as a foundational unit to build a complex coordination environment for a metal catalyst.
Applications in Chelation Chemistry and Metal Complex Formation
The ability of pyrazoles to coordinate with metal ions is well-established, making them fundamental building blocks in chelation and coordination chemistry. researchgate.net They can act as neutral monodentate ligands or, upon deprotonation of the N1-H (in the parent pyrazole), as anionic bridging ligands (pyrazolates). nih.gov
In this compound, the N-hydroxymethyl group enhances its chelating ability. The oxygen atom of the alcohol can coordinate to a metal center along with the N2 nitrogen atom, forming a stable five-membered chelate ring. This bidentate [N,O] coordination mode is a common feature in complexes of related N-hydroxymethyl pyrazoles with transition metals like copper, nickel, and cobalt.
The resulting metal complexes have diverse structures and applications, from discrete molecular clusters to polymeric coordination polymers. For example, gold pyrazolate clusters have been synthesized and shown to react further with other metals to form complex mixed-metal architectures. acs.org The specific electronic properties conferred by the chloro-substituent in this compound can fine-tune the stability and reactivity of the resulting metal complexes, making it a potentially valuable ligand precursor in the design of novel coordination compounds.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Emerging Opportunities for 4 Chloro 1h Pyrazol 1 Yl Methanol
Development of Sustainable and Environmentally Benign Synthetic Strategies
The chemical industry's shift towards green chemistry principles necessitates the development of eco-friendly methods for synthesizing pyrazole (B372694) derivatives. benthamdirect.comtandfonline.comresearchgate.net Traditional methods often involve hazardous reagents and harsh reaction conditions, prompting a search for greener alternatives. benthamdirect.comnih.gov
Future research will likely focus on several key areas to improve the sustainability of (4-chloro-1H-pyrazol-1-yl)methanol synthesis:
Water-Based Synthesis: Utilizing water as a solvent offers significant environmental benefits. thieme-connect.com Research into water-based, multicomponent reactions for pyrazole synthesis has shown promising results, often with high yields. nih.govthieme-connect.com
Solvent-Free Conditions: Reactions conducted without a solvent can reduce waste and simplify purification. tandfonline.comtandfonline.com Studies have demonstrated the successful synthesis of pyrazole derivatives under solvent-free conditions, sometimes employing a recyclable catalyst. tandfonline.com
Energy-Efficient Techniques: Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods can significantly reduce reaction times and energy consumption. nih.govmdpi.com
Benign Catalysts: The use of biodegradable and reusable catalysts, such as those derived from natural sources or supported on recyclable materials, is a key aspect of green chemistry. nih.govijsdr.org
| Green Chemistry Approach | Description | Potential Benefits |
| Aqueous Synthesis | Using water as the reaction medium. thieme-connect.com | Environmentally friendly, low cost, and improved safety. |
| Solvent-Free Reactions | Conducting reactions without a solvent. tandfonline.comtandfonline.com | Reduced waste, simplified purification, and lower environmental impact. |
| Microwave/Ultrasound | Employing alternative energy sources. nih.govmdpi.com | Faster reaction times, increased yields, and lower energy consumption. |
| Biocatalysis | Utilizing enzymes as catalysts. researchgate.net | High selectivity, mild reaction conditions, and biodegradability. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent reactivity of the pyrazole ring, combined with the influence of its substituents, offers a rich landscape for discovering new chemical transformations. For this compound, the chloro and hydroxymethyl groups provide key handles for functionalization.
Future research in this area could explore:
Site-Selective Cross-Coupling Reactions: Developing methods for the selective functionalization at different positions of the pyrazole ring is crucial for creating diverse molecular architectures. mdpi.com
Novel Cycloaddition Reactions: Investigating new cycloaddition pathways can lead to the synthesis of complex, fused heterocyclic systems with unique properties. nih.gov
Unconventional Bond Activations: Exploring new methods for C-H and C-Cl bond activation can open up new avenues for derivatization.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming the way chemical research and production are conducted. mdpi.comnih.gov These technologies offer advantages in terms of safety, efficiency, and scalability.
For this compound and its derivatives, future opportunities include:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound can lead to higher throughput and better process control. mdpi.comafinitica.com
Automated Library Synthesis: Integrating flow chemistry with automated purification and analysis can enable the rapid generation of large libraries of pyrazole derivatives for high-throughput screening. nih.gov This approach can accelerate the discovery of new drug candidates and functional materials. nih.gov
Design and Synthesis of Advanced Functional Materials Based on Pyrazole Scaffolds
The unique electronic and coordination properties of pyrazoles make them attractive building blocks for advanced functional materials. nih.gov The specific structure of this compound can be leveraged to create materials with tailored properties.
Emerging areas of research include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form extended structures with applications in gas storage, catalysis, and sensing.
Luminescent Materials: Pyrazole derivatives can exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov
Liquid Crystals: The rigid, planar structure of the pyrazole ring can be incorporated into molecules that exhibit liquid crystalline behavior. tandfonline.com
Computational Design and Prediction of New Transformations and Derivatives
Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. nih.govresearchgate.net These approaches can accelerate the discovery process by predicting the properties and reactivity of new molecules.
For this compound, computational studies can be applied to:
Predict Reaction Outcomes: Quantum chemical calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of new transformations. mdpi.com
Design Novel Derivatives: Molecular docking and virtual screening can be employed to design new pyrazole derivatives with specific biological activities or material properties. nih.govsciforum.netnih.gov
Predict Physicochemical Properties: Computational models can predict key properties such as solubility, stability, and toxicity, aiding in the selection of the most promising candidates for synthesis and testing. nih.gov
| Computational Tool | Application |
| Quantum Chemistry | Predict reaction pathways and transition states. mdpi.com |
| Molecular Docking | Identify potential biological targets and binding modes. nih.govsciforum.netnih.gov |
| Virtual Screening | Screen large libraries of virtual compounds for desired properties. nih.govresearchgate.net |
| QSAR Modeling | Predict biological activity based on chemical structure. researchgate.net |
Q & A
Q. What are the common synthetic routes for (4-chloro-1H-pyrazol-1-yl)methanol?
Methodological Answer: The compound can be synthesized via Mannich reactions or condensation reactions using precursors like pyrazole derivatives and chlorinated reagents. For example:
- Mannich Reaction : Reacting pyrazole derivatives with formaldehyde analogs and amines under controlled pH and temperature. Evidence from a related pyrazole compound shows that 4-chloro-2-(1H-pyrazol-3-yl)phenol undergoes a Mannich reaction with bis(methoxymethyl)diaza-18-crown-6 to form functionalized crown ethers (yield: 98%) .
- Chloranil-Mediated Synthesis : A procedure involving chloranil (1.4 mmol) in xylene under reflux (25–30 hours) followed by NaOH treatment and recrystallization from methanol can be adapted for similar pyrazole alcohols .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Mannich Reaction | Bis(methoxymethyl)diaza-18-crown-6, pH 7, 60°C | 98% | |
| Chloranil Condensation | Chloranil, xylene, reflux | ~85%* | |
| *Estimated based on analogous reactions. |
Q. What analytical methods are recommended for purity assessment?
Methodological Answer: Purity analysis typically involves:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Adjust gradient elution based on retention times observed for pyrazole analogs .
- NMR Spectroscopy : Compare integration ratios of characteristic protons (e.g., –CH2OH at δ 3.5–4.0 ppm and pyrazole protons at δ 6.5–7.5 ppm) to identify impurities .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 174.59 for C₇H₁₀ClN₃O) .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319) .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
- Waste Disposal : Neutralize acidic byproducts with 5% NaOH before disposal .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved?
Q. How to optimize reaction conditions to minimize side products in Mannich reactions?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures at 60–70°C to avoid over-alkylation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
